2-Bromo-6-chloroanisole

Vue d'ensemble

Description

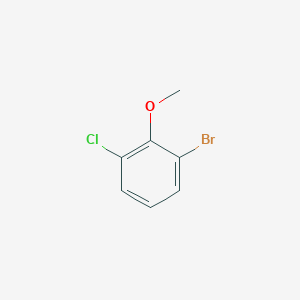

2-Bromo-6-chloroanisole, also known as 1-bromo-3-chloro-2-methoxybenzene, is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-6-chloroanisole can be synthesized through several methods. One common approach involves the bromination and chlorination of anisole. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-50°C to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution via Benzyne Intermediate

The bromine atom in 2-bromo-6-chloroanisole can participate in elimination-addition reactions under strongly basic conditions. Treatment with sodium amide (NaNH₂) in liquid ammonia generates a benzyne intermediate through a two-step mechanism :

Mechanism :

-

Step 1 : Deprotonation adjacent to bromine by amide ion, forming a carbanion.

-

Step 2 : Elimination of HBr to produce a strained benzyne intermediate.

-

Step 3 : Nucleophilic attack by ammonia or other bases at positions directed by the methoxy group’s inductive effects.

In analogous reactions with ortho-bromoanisole, the methoxy group directs nucleophilic addition to the meta position, yielding meta-methoxyaniline as the primary product . For this compound, steric and electronic effects from the chlorine substituent may further influence regioselectivity.

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| NaNH₂, NH₃ (l), -33°C | Ammonia | Meta-methoxyaniline | High |

Halogenation and Functional Group Interconversion

This compound can undergo further halogenation or serve as a precursor for cross-coupling reactions. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF, acetonitrile) facilitate selective substitutions :

Example Protocol :

-

Bromination : Reacting with NBS in acetonitrile under irradiation yields dibrominated derivatives (e.g., 2,6-dibromo-4-chloroanisole) .

-

Chlorination : NCS at 60°C introduces additional chlorine atoms, though steric hindrance from existing substituents may limit reactivity .

| Reaction | Conditions | Catalyst/Reagent | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, CH₃CN, 20°C, 24h | Methylene green, O₂ | 60% | |

| Chlorination | NCS, DMF, 60°C, 12h | – | 92% |

Catalytic Hydrogenation

The bromine substituent can be selectively removed via hydrogenation using Pd/C catalysts under mild conditions. This method preserves the chlorine and methoxy groups while reducing bromine to hydrogen :

Procedure :

-

Step 1 : Dissolve this compound in ethyl acetate or ethanol.

-

Step 2 : Add triethylamine and 5 wt% Pd/C.

-

Step 3 : Hydrogenate at 50–60°C until debromination is complete (monitored by GC).

| Substrate | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo-2-chloroanisole | 5% Pd/C | Ethyl acetate | 50–60°C | 65.3% |

Electrophilic Aromatic Substitution

The methoxy group activates the ring toward electrophilic attack, though bromine and chlorine deactivate specific positions. Nitration or sulfonation typically occurs at the para position relative to the methoxy group, but steric hindrance from halogens may redirect reactivity.

Key Factors :

-

Methoxy Group : Strongly activating (ortho/para-directing).

-

Halogens : Moderately deactivating (meta-directing).

Experimental data for nitration of this compound is limited, but analogous reactions with chloroanisoles show preferential substitution at less hindered sites .

Radical Reactions

Under radical initiation (e.g., UV light), this compound may undergo homolytic cleavage of the C–Br bond, forming aryl radicals. These intermediates can participate in chain reactions, such as:

-

Coupling : Formation of biaryl structures.

-

Hydrogen abstraction : Generating reduced derivatives.

Radical pathways are less common than ionic mechanisms but are notable in high-energy conditions .

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-6-chloroanisole serves as a versatile intermediate in organic synthesis. Its halogenated structure allows it to participate in several important reactions:

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms in this compound can be replaced by nucleophiles, making it useful for synthesizing more complex organic molecules. For example, it can be utilized to create various substituted anisoles through nucleophilic aromatic substitution (NAS) reactions, which are critical in the development of pharmaceuticals .

- Cross-Coupling Reactions : This compound can act as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are significant for constructing carbon-carbon bonds and are widely used in the synthesis of biologically active compounds .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for drug synthesis:

- Synthesis of Analgesics and Antidepressants : Research indicates that derivatives of this compound can be utilized to synthesize analgesic drugs like Tramadol and antidepressants such as Moxifetin hydrogen maleate. These compounds are crucial for pain management and mood disorders, respectively .

- Development of Kinase Inhibitors : The compound has been identified as a key intermediate in the synthesis of Bruton's tyrosine kinase inhibitors, which are important for treating certain types of cancers and autoimmune diseases. Its role as a linker enhances selectivity and reactivity in these critical pharmaceutical applications .

Environmental Studies

This compound is also relevant in environmental chemistry:

- Cork Taint Research : This compound is related to the formation of 2,4,6-trichloroanisole (TCA), which is known to cause cork taint in wines. Studies have focused on methods to eliminate TCA from cork stoppers using oxidative treatments, highlighting the importance of understanding halogenated anisoles in food safety and quality control .

- Synthesis of Tramadol : A study demonstrated the use of this compound as an intermediate in synthesizing Tramadol through multiple steps involving nucleophilic substitutions and cross-coupling reactions. The final product exhibited high purity and yield, showcasing the efficiency of using this compound in pharmaceutical synthesis .

- Removal of Cork Taint : Research focused on the degradation of TCA using hydrogen peroxide activation methods highlighted the implications of halogenated anisoles like this compound in wine quality control. The study provided insights into effective treatments for preventing cork taint, emphasizing the relevance of this compound in environmental chemistry .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-chloroanisole in chemical reactions involves the activation of the benzene ring through the electron-donating methoxy group. This activation facilitates various substitution and coupling reactions. The bromine and chlorine atoms act as leaving groups, allowing nucleophiles or coupling partners to attach to the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

2-Bromoanisole: Similar structure but lacks the chlorine atom.

4-Bromo-2,6-dichloroanisole: Contains an additional chlorine atom at position 4.

3-Bromoanisole: Bromine atom is at position 3 instead of 2.

Uniqueness: 2-Bromo-6-chloroanisole is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns compared to its analogs. This dual substitution allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis.

Activité Biologique

2-Bromo-6-chloroanisole (CAS: 174913-10-1) is an organic compound characterized by a methoxy group (-OCH₃), a bromine atom (Br), and a chlorine atom (Cl) attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 221.48 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic biology.

This compound is typically a colorless to light yellow liquid. It has a boiling point of 224-226 °C and a melting point of -22 °C, making it stable under standard laboratory conditions. The compound is slightly soluble in water but readily soluble in organic solvents like acetone and dichloromethane .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic aromatic substitution reactions, which are common for halogenated aromatic compounds. The presence of both bromine and chlorine atoms enhances its reactivity, allowing it to interact with various biological targets, including enzymes and proteins.

Biological Activity

Research into the biological activity of this compound is limited, but several studies suggest potential applications:

- Antimicrobial Activity : Some halogenated anisoles exhibit antimicrobial properties. Although specific studies on this compound are sparse, related compounds have shown effectiveness against bacteria and fungi.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunction.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various halogenated anisoles, including derivatives similar to this compound. Results indicated that certain substitutions could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Enzyme Interaction Studies : Research involving related compounds has demonstrated that halogenated phenols can act as inhibitors for cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound may also interact with these enzymes, impacting pharmacokinetics and drug interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and potential biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |

|---|---|---|---|

| 2-Bromo-4-chloroanisole | C7H6BrClO | Different halogen substitution pattern | Antimicrobial properties |

| 4-Bromo-2-chloroanisole | C7H6BrClO | Halogens at para and ortho positions | Enzyme inhibition |

| 2-Bromo-5-chloroanisole | C7H6BrClO | Variation in halogen positioning | Potential anti-inflammatory effects |

| 4-Chloro-2-methoxyphenol | C7H7ClO | Hydroxyl group instead of bromine | Antioxidant activity |

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory issues upon exposure. Proper safety measures should be taken when handling this compound, including the use of protective gloves and eyewear .

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOYYECMNBWCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634029 | |

| Record name | 1-Bromo-3-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-10-1 | |

| Record name | 1-Bromo-3-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.